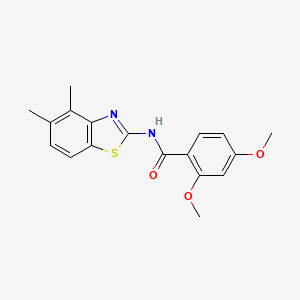

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide

Beschreibung

N-(4,5-Dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a benzamide derivative featuring a benzothiazole core substituted with methyl groups at the 4- and 5-positions and a 2,4-dimethoxybenzamide moiety.

Eigenschaften

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-5-8-15-16(11(10)2)19-18(24-15)20-17(21)13-7-6-12(22-3)9-14(13)23-4/h5-9H,1-4H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNOOJUKPSFEDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide can be achieved through various synthetic pathways One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole coreThe reaction conditions typically involve the use of a base such as triethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs scalable and cost-effective methods. These may include microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. Additionally, one-pot multicomponent reactions are favored for their simplicity and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzothiazoles.

Wissenschaftliche Forschungsanwendungen

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of dyes, pigments, and polymers.

Wirkmechanismus

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerases, which are essential for DNA replication and transcription .

Vergleich Mit ähnlichen Verbindungen

Key Compounds :

Analysis :

- Chlorine vs.

- Methoxy vs. Cyano/Fluoro Groups: Methoxy groups (electron-donating) in the target compound may improve hydrogen-bonding capacity, whereas cyano (electron-withdrawing) or fluoro groups (electronegative) enhance reactivity and binding to hydrophobic pockets .

Heterocyclic Core Variations

Key Compounds :

Analysis :

- Benzothiazole vs. Bithiazole/Oxadiazole : The benzothiazole core in the target compound provides a rigid aromatic system, while bithiazole () or oxadiazole () cores introduce additional nitrogen atoms, altering electronic properties and conformational flexibility.

- Thione vs. Amide Linkages : The thione group in oxadiazole derivatives () may enhance metal-binding capacity, contrasting with the amide linkage in the target compound, which favors hydrogen bonding.

Nitazoxanide Derivatives () :

- The compound N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide is a nitazoxanide analog. Its structure stabilizes an amide anion, directly inhibiting the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme in anaerobic organisms .

- Comparison : The target compound’s 2,4-dimethoxybenzamide lacks fluorine’s electronegativity but may exhibit similar enzyme inhibition via methoxy-mediated hydrogen bonding.

Biologische Aktivität

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a dimethoxybenzamide group, which are known for their diverse biological activities. The structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 455.6 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

Anticancer Activity

Research has shown that N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide exhibits anticancer properties by targeting specific signaling pathways involved in tumor growth and proliferation. For instance, studies have indicated that the compound can inhibit the AKT and ERK signaling pathways in various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells .

Case Study: In Vitro Evaluation

In a study evaluating the effects of this compound on cancer cell lines:

- Cell Proliferation : The MTT assay demonstrated significant inhibition of cell growth at concentrations of 1, 2, and 4 μM.

- Apoptosis Induction : Flow cytometry analysis revealed that the compound promotes apoptosis in A431 and A549 cells.

- Inflammatory Cytokine Reduction : The expression levels of pro-inflammatory cytokines IL-6 and TNF-α were significantly decreased in treated cells .

Antibacterial and Antifungal Activities

The compound also exhibits potential antibacterial and antifungal activities. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with fungal metabolic pathways. Research indicates that derivatives of benzothiazole compounds often display broad-spectrum antimicrobial properties .

Synthesis and Characterization

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide typically involves:

- Formation of Benzothiazole Core : Synthesized through cyclization reactions.

- Amide Coupling : The introduction of the dimethoxybenzamide group is achieved via amide coupling reactions with appropriate coupling reagents.

Summary of Biological Evaluations

A summary table below highlights various studies assessing the biological activity of this compound:

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.